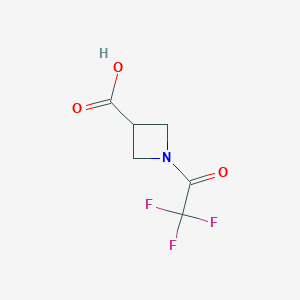
1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid is a compound that contains a trifluoroacetyl group. Trifluoroacetyl is an organofluorine compound with the chemical formula CF3CO . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .
Synthesis Analysis
The synthesis of trifluoroacetyl derivatives involves various methods. For instance, 2,2,2-Trifluoroethyl trifluoroacetate, a related compound, has been used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate . Another method uses DABCO to catalyze the diastereoselective [3 + 2] cycloaddition reaction of trifluoroethylisatin ketimines .Molecular Structure Analysis
The molecular structure of trifluoroacetyl derivatives has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis
Trifluoroacetyl derivatives are involved in various chemical reactions. For example, the method uses DABCO to catalyze the diastereoselective [3 + 2] cycloaddition reaction of trifluoroethylisatin ketimines .Physical And Chemical Properties Analysis
Trifluoroacetyl is a colorless liquid with a vinegar-like odor . It is a stronger acid than acetic acid, having an acid ionization constant, Ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group, which weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilizes the anionic conjugate base .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Trifluoroacetylazetidine-3-carboxylic acid serves as a valuable building block in medicinal chemistry. Researchers have explored its potential for designing novel drugs due to its unique structural features. By modifying the azetidine ring and trifluoroacetyl group, scientists can create derivatives with enhanced bioactivity or improved pharmacokinetic properties. These derivatives may target specific enzymes, receptors, or pathways, making them promising candidates for drug development .
Peptide Synthesis and Peptidomimetics
The trifluoroacetyl group in this compound plays a crucial role in peptide synthesis. It serves as a protecting group for amino acids during solid-phase peptide assembly. After peptide elongation, the trifluoroacetyl group can be selectively removed, allowing further functionalization. Additionally, researchers have explored trifluoroacetylazetidine-3-carboxylic acid derivatives as peptidomimetics—molecules that mimic peptide structures but offer improved stability and bioavailability .
Organocatalysis and Asymmetric Synthesis
Trifluoroacetylazetidine-3-carboxylic acid derivatives have found applications in organocatalysis. The azetidine ring can act as a chiral auxiliary, enabling enantioselective transformations. Researchers have used these derivatives in asymmetric reactions, such as Michael additions, aldol reactions, and cycloadditions. The trifluoroacetyl group enhances the reactivity and selectivity of the catalyst, making it a valuable tool in synthetic chemistry .
Agrochemicals and Crop Protection
The trifluoroacetyl moiety has drawn interest in agrochemical research. Scientists have explored its insecticidal properties, aiming to develop crop-protecting agents. By incorporating trifluoroacetylazetidine-3-carboxylic acid derivatives into formulations, they hope to combat pests resistant to existing insecticides. The sulfilimine-containing compounds derived from this scaffold have shown promise in insect control .
Materials Science and Surface Modification
Trifluoroacetylazetidine-3-carboxylic acid derivatives can be used for surface modification. The trifluoroacetyl group imparts hydrophobicity and chemical stability to surfaces. Researchers have functionalized materials, such as polymers, nanoparticles, and coatings, with these derivatives. Applications include superhydrophobic surfaces, anti-fouling coatings, and drug delivery systems .
Analytical Chemistry and Derivatization
In analytical chemistry, trifluoroacetylazetidine-3-carboxylic acid serves as a derivatization reagent. It can react with primary amines, forming stable trifluoroacetyl derivatives. These derivatives enhance the detectability and chromatographic behavior of amino compounds. Researchers use them for amino acid analysis, drug quantification, and metabolomics studies .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-1-3(2-10)4(11)12/h3H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPNGUOKMPVJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2454599.png)
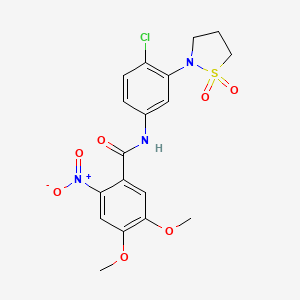
![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)
![2-[(6-hydroxypyridin-3-yl)formamido]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2454603.png)
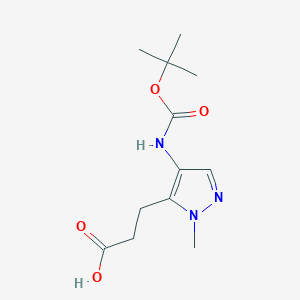
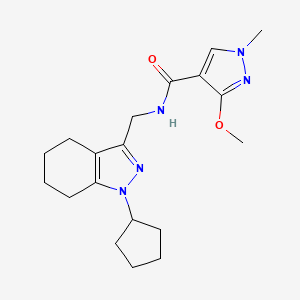
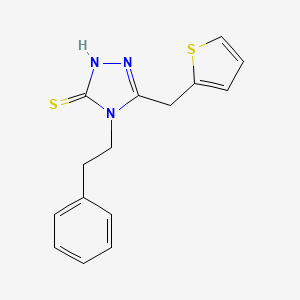


![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate](/img/structure/B2454615.png)

![2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2454618.png)
![5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline](/img/structure/B2454620.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2454621.png)